molecular formula C22H27N3O3S2 B2463018 N,N-diethyl-4-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide CAS No. 851803-71-9

N,N-diethyl-4-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

Cat. No.: B2463018
CAS No.: 851803-71-9
M. Wt: 445.6
InChI Key: WVXICULENOQHCM-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a synthetic chemical reagent provided for early-stage pharmacological and chemical research. This compound features a unique hybrid structure combining a benzenesulfonamide moiety with a dihydroimidazole core, a design strategy seen in the development of novel bioactive molecules . The benzenesulfonamide group is a privileged pharmacophore in medicinal chemistry, extensively studied for its role in inhibitor design and its presence in compounds with a range of biological activities . The integration of the dihydroimidazole and thioether functionalities suggests potential for investigating protease inhibition, receptor antagonism, or other mechanisms where such heterocyclic systems are relevant. Researchers can utilize this compound as a key intermediate or a structural template in hit-to-lead optimization campaigns, particularly for projects targeting viral, bacterial, or oncological pathways where related sulfonamide derivatives have shown promise . As part of a collection of rare and unique chemicals for discovery research, this product is offered to facilitate the exploration of new chemical space. Buyer assumes responsibility to confirm product identity and/or purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-diethyl-4-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-4-24(5-2)30(27,28)20-11-9-19(10-12-20)21(26)25-14-13-23-22(25)29-16-18-8-6-7-17(3)15-18/h6-12,15H,4-5,13-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXICULENOQHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-4-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and effects on various biological systems.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the imidazole ring, sulfonamide functional groups, and thioether moieties. The general method includes:

  • Formation of the Imidazole Ring : Reacting appropriate precursors under controlled conditions.
  • Introduction of the Thioether Group : Using 3-methylbenzyl chloride in a nucleophilic substitution reaction.
  • Final Coupling : Attaching the benzenesulfonamide moiety through a coupling reaction.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and demonstrated effective inhibition, particularly against Gram-positive bacteria. For example, studies show that similar compounds with imidazole structures have Minimum Inhibitory Concentrations (MICs) as low as 39 µg/mL against specific pathogens .

Antitumor Activity

The compound has shown promising results in vitro against several cancer cell lines, including:

  • HeLa Cells : Exhibiting antiproliferative effects with IC50 values indicating significant cytotoxicity.
  • MDA-MB-231 (Triple-Negative Breast Cancer) : Demonstrating enhanced antitumor activity compared to standard chemotherapy agents like cisplatin .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways : Targeting key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
  • Disruption of Cellular Membranes : Affecting the integrity of bacterial cell walls leading to cell lysis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamide derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antibacterial agent .

Study 2: Cytotoxicity in Cancer Cells

In a comparative study assessing the cytotoxic effects of this compound on human cancer cell lines (HeLa and MDA-MB-231), it was found that treatment with concentrations above 100 µg/mL resulted in over 70% cell death after 48 hours. This suggests a strong potential for therapeutic application in oncology .

Data Tables

Activity TypeTest Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntimicrobialStaphylococcus aureus50
AntimicrobialEscherichia coli60
AntitumorHeLa<100
AntitumorMDA-MB-231<100

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : Synthesis requires precise control of reaction conditions, including:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity in sulfonamide and imidazole coupling steps .
  • Temperature : Step-dependent ranges (e.g., 0–5°C for sensitive thioether formation; reflux for cyclization).
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates and final product .

Q. How can analytical techniques validate the structural integrity and purity of the compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm functional groups (e.g., sulfonamide S=O at ~1250 cm⁻¹ in IR; imidazole protons at δ 6.5–7.5 ppm in ¹H NMR) .
  • HPLC : Monitor reaction progress and final purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological assays are suitable for screening its activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .
  • Cellular viability assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines .
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for receptors .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina; validate with MD simulations .
  • QSAR Models : Corrogate substituent effects (e.g., 3-methylbenzyl group) on activity using partial least squares regression .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via HPLC and elemental analysis to exclude impurities as confounding factors .
  • Assay Standardization : Use positive controls (e.g., acetazolamide for carbonic anhydrase) and replicate under identical conditions .
  • Orthogonal Assays : Cross-validate results with SPR (binding affinity) and cellular assays (functional response) .

Q. What strategies enable rational design of derivatives with enhanced stability?

  • Methodological Answer :

  • Tautomer Analysis : Use IR and ¹³C NMR to identify dominant tautomers (e.g., thione vs. thiol in triazole derivatives) and stabilize via substituent engineering .
  • Prodrug Approaches : Introduce hydrolyzable groups (e.g., esters) to improve solubility and metabolic stability .
  • Crystallography : Solve X-ray structures to identify hydrogen-bonding networks critical for stability .

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